molecular formula C6H10N2O3 B14005018 Carbamic acid, nitroso-2-propenyl-, ethyl ester (9CI) CAS No. 6558-80-1

Carbamic acid, nitroso-2-propenyl-, ethyl ester (9CI)

Cat. No.: B14005018
CAS No.: 6558-80-1
M. Wt: 158.16 g/mol
InChI Key: RLIGRPOIUHSNIZ-UHFFFAOYSA-N
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Description

Carbamic acid, nitroso-2-propenyl-, ethyl ester (9CI) is a chemical compound with the molecular formula C6H10N2O3 It is an ester derivative of carbamic acid and contains a nitroso group attached to a propenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, nitroso-2-propenyl-, ethyl ester typically involves the reaction of ethyl carbamate with nitrosating agents under controlled conditions. One common method is the reaction of ethyl carbamate with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the nitroso derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitrosation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, nitroso-2-propenyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Carbamate derivatives with different substituents.

Scientific Research Applications

Carbamic acid, nitroso-2-propenyl-, ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, nitroso-2-propenyl-, ethyl ester involves its interaction with molecular targets through its nitroso and ester functional groups. The nitroso group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, methylnitroso-, ethyl ester: Similar structure but with a methyl group instead of a propenyl group.

    Carbamic acid, N-nitroso-N-propyl-, ethyl ester: Similar structure but with a propyl group instead of a propenyl group.

Uniqueness

Carbamic acid, nitroso-2-propenyl-, ethyl ester is unique due to the presence of the propenyl group, which can impart different chemical reactivity and biological activity compared to its methyl and propyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

6558-80-1

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

ethyl N-nitroso-N-prop-2-enylcarbamate

InChI

InChI=1S/C6H10N2O3/c1-3-5-8(7-10)6(9)11-4-2/h3H,1,4-5H2,2H3

InChI Key

RLIGRPOIUHSNIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(CC=C)N=O

Origin of Product

United States

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